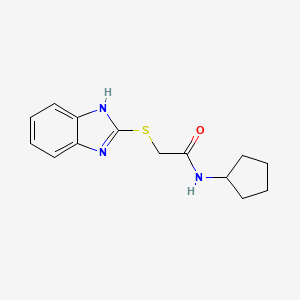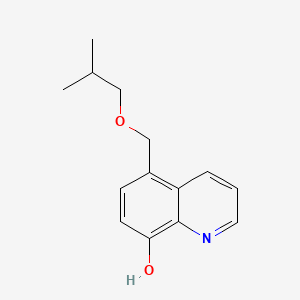
5-(isobutoxymethyl)-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted 8-quinolinols, including 5-(isobutoxymethyl)-8-quinolinol, typically involves alkylation of 8-quinolinol or its precursors followed by specific substituent introductions. For instance, Kolobielski (1966) described the preparation of 2-isopropyl-8-quinolinol by alkylation of 8-methoxyquinoline, followed by demethylation, which can be analogous to the synthesis of this compound by modifying the alkylating agent and conditions (Kolobielski, 1966).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be closely related to the crystal and molecular structure investigations of 5-chloro-7-iodo-8-quinolinol. These studies revealed that such compounds tend to form nearly planar structures that are stabilized through hydrogen bonding, leading to distinct molecular packing patterns in the crystal lattice. This information can provide insights into the potential structural characteristics of this compound (Kashino & Haisa, 1973).
Chemical Reactions and Properties
This compound can undergo various chemical reactions typical for quinolinol derivatives, including complexation with metals, which is a key property of 8-quinolinols. The reactivity can be influenced by the presence of the isobutoxymethyl group, potentially leading to unique reactivity patterns or selectivity in chemical transformations.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, can be inferred from studies on similar 8-quinolinol derivatives. For instance, the substitution patterns on the quinolinol core significantly affect these properties, as seen in the synthesis and characterization of various 5-alkyl-8-quinolinols, which exhibit different solubilities and physical forms depending on the nature and position of the substituents (Soulounganga, Gerardin, & Loubinoux, 2000).
Propriétés
IUPAC Name |
5-(2-methylpropoxymethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(2)8-17-9-11-5-6-13(16)14-12(11)4-3-7-15-14/h3-7,10,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCWVILUCHHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C2C=CC=NC2=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5679419.png)
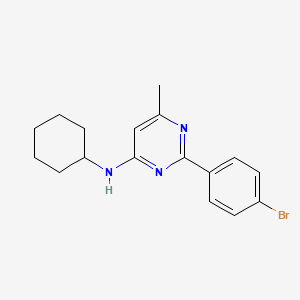

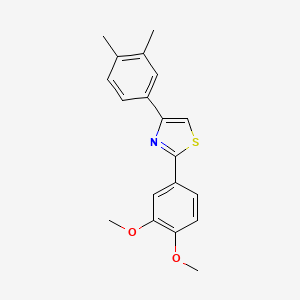
![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5679446.png)
![N-[3-(cyclopentyloxy)propyl]-6-ethylpyrimidin-4-amine](/img/structure/B5679449.png)
![4-[(4-chlorophenyl)sulfonyl]-N,N,2-trimethyl-1,3-oxazol-5-amine](/img/structure/B5679455.png)
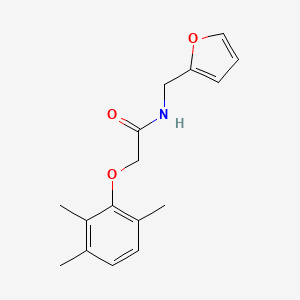

![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5679467.png)
![5-[(4,4-difluoro-1-piperidinyl)carbonyl]-N-ethyl-2-pyrimidinamine](/img/structure/B5679468.png)
![5-ethyl-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5679476.png)
![[(3aS*,9bS*)-2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679484.png)
